molecular formula C17H26ClNO B12359937 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride CAS No. 2748485-15-4

1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride

Cat. No.: B12359937
CAS No.: 2748485-15-4
M. Wt: 295.8 g/mol
InChI Key: XJYMZBBUHCGQGL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one typically involves the following steps:

    Formation of the Ketone Intermediate: The starting material, 3,4-dimethylbenzaldehyde, undergoes a condensation reaction with a suitable ketone precursor.

    Addition of Pyrrolidine: The intermediate product is then reacted with pyrrolidine under controlled conditions to form the final compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on neurotransmitter systems.

    Medicine: Investigated for potential therapeutic uses, including as a stimulant or appetite suppressant.

    Industry: Used in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, leading to stimulant effects. The compound may also interact with other molecular targets and pathways, but further research is needed to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Methylenedioxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
  • 1-(3,4-Dimethylphenyl)-2-(methylamino)pentan-1-one

Comparison

1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one is unique due to its specific substitution pattern on the aromatic ring and the presence of the pyrrolidine group. This structural uniqueness may result in different pharmacological properties compared to similar compounds.

Properties

CAS No.

2748485-15-4

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c1-4-7-16(18-10-5-6-11-18)17(19)15-9-8-13(2)14(3)12-15;/h8-9,12,16H,4-7,10-11H2,1-3H3;1H

InChI Key

XJYMZBBUHCGQGL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC(=C(C=C1)C)C)N2CCCC2.Cl

Origin of Product

United States

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